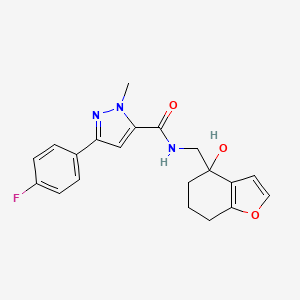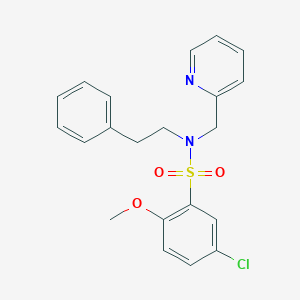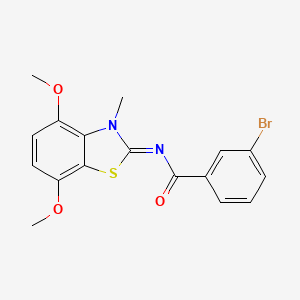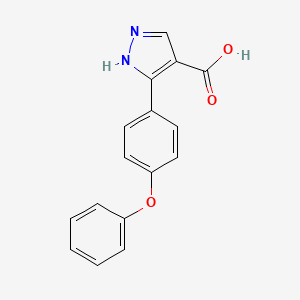
4-氰基-N-(3-羟基-3-苯基丙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Benzamides, including 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is C16H17NO2 . The structure of this compound includes a benzamide group, which is a significant class of amide compounds .Chemical Reactions Analysis
The synthesis of benzamides, including 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, involves the reaction of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide, focusing on six unique fields:
Pharmaceutical Development
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for treating conditions such as cancer, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles through in vitro and in vivo studies .
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, thereby protecting cells from damage. This property makes it a valuable component in developing supplements and therapeutic agents aimed at reducing oxidative stress .
Antibacterial Activity
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide has been investigated for its antibacterial properties. It has shown effectiveness against a range of gram-positive and gram-negative bacteria. This makes it a promising candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Anti-inflammatory Applications
The compound’s anti-inflammatory properties are being explored for potential therapeutic applications. It has been found to inhibit key inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has indicated that 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Cancer Research
The compound is being studied for its potential anti-cancer properties. It has shown the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
安全和危害
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
作用机制
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, often acting as an agonist or antagonist. The specific targets of a compound depend on its chemical structure and the functional groups present .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or enhancing its activity .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways. This could involve the activation or inhibition of downstream signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the bioavailability of the compound, or how much of it actually reaches its target .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes in cellular function, gene expression, or physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
属性
IUPAC Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNEYAVXRUKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{6-Oxaspiro[4.5]decan-9-yl}hydrazine dihydrochloride](/img/structure/B2509752.png)
![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)





![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2509761.png)


![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)